molecular formula C15H12N4S B2748976 3-((Pyridin-3-ylmethyl)thio)-6-(pyridin-4-yl)pyridazine CAS No. 872702-25-5

3-((Pyridin-3-ylmethyl)thio)-6-(pyridin-4-yl)pyridazine

Cat. No.: B2748976
CAS No.: 872702-25-5
M. Wt: 280.35
InChI Key: PKAZCFDDYTYMPW-UHFFFAOYSA-N
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Description

3-((Pyridin-3-ylmethyl)thio)-6-(pyridin-4-yl)pyridazine is a heterocyclic compound featuring a pyridazine core substituted at positions 3 and 6 with a (pyridin-3-ylmethyl)thio group and a pyridin-4-yl moiety, respectively. The compound’s structure combines electron-rich pyridine rings with a sulfur-containing linker, which may influence solubility, bioavailability, and binding affinity in biological systems.

Properties

IUPAC Name

3-pyridin-4-yl-6-(pyridin-3-ylmethylsulfanyl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4S/c1-2-12(10-17-7-1)11-20-15-4-3-14(18-19-15)13-5-8-16-9-6-13/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKAZCFDDYTYMPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CSC2=NN=C(C=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Pyridin-3-ylmethyl)thio)-6-(pyridin-4-yl)pyridazine can be achieved through several methods. One common approach involves the reaction of pyridazine derivatives with pyridine-based reagents under specific conditions. For example, a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers can provide functionalized pyridazines with high regiocontrol . Another method involves the copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones, which enables the efficient synthesis of pyridazines under mild conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents is crucial to achieving efficient production. Common industrial methods may include continuous flow synthesis and the use of automated reactors to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-((Pyridin-3-ylmethyl)thio)-6-(pyridin-4-yl)pyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazine N-oxides, while reduction can produce pyridazine derivatives with reduced functional groups. Substitution reactions can result in various substituted pyridazines with different functional groups.

Scientific Research Applications

3-((Pyridin-3-ylmethyl)thio)-6-(pyridin-4-yl)pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-((Pyridin-3-ylmethyl)thio)-6-(pyridin-4-yl)pyridazine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit calcium ion influx, which is required for the activation of platelet aggregation . Additionally, it may interact with microtubules, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Registry No. Molecular Formula Molecular Weight Water Solubility (pH 7.4) Key Structural Features
3-((Pyridin-3-ylmethyl)thio)-6-(pyridin-4-yl)pyridazine (Target) Not Available C₁₅H₁₂N₄S ~296.3 (calc.) Not Reported Pyridazine core, pyridin-3-ylmethylthio, pyridin-4-yl
3-((Pyridin-2-ylmethyl)thio)-6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine 894061-16-6 C₁₆H₁₂N₆S 320.4 33.7 µg/mL Triazolo[4,3-b]pyridazine core, pyridin-2-ylmethylthio
6-(Furan-2-yl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine 891099-01-7 C₁₅H₁₁N₅OS 317.3 (calc.) Not Reported Triazolo[4,3-b]pyridazine core, furan-2-yl substituent
3-(3-Nitrophenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine 893998-30-6 C₁₆H₁₂N₄O₂S 324.3 (calc.) Not Reported Pyridazine core, nitroaryl group, pyridin-2-ylmethylthio

Core Heterocycle Differences

  • Target Compound : Contains a pyridazine core, which is less electron-deficient than triazolo-fused systems. This may reduce aromatic stacking interactions but enhance metabolic stability compared to fused-ring analogs .
  • However, this may also reduce solubility due to increased hydrophobicity.

Substituent Effects

  • Pyridin-3-ylmethylthio vs. Pyridin-2-ylmethylthio : The position of the pyridine nitrogen (3 vs. 2) alters electronic and steric properties. The 3-ylmethylthio group in the target compound may allow better hydrogen bonding in certain orientations compared to the 2-ylmethylthio analog .
  • Furan-2-yl vs. Pyridin-4-yl : The furan substituent in 891099-01-7 introduces an oxygen atom, enhancing solubility but reducing basicity compared to the pyridin-4-yl group in the target compound .

Solubility and Bioavailability

  • The triazolo analog 894061-16-6 exhibits moderate water solubility (33.7 µg/mL at pH 7.4) , likely due to its fused heterocyclic system. The target compound’s pyridazine core may confer higher solubility, though experimental data are lacking.
  • Nitroaryl substituents (e.g., 893998-30-6) could decrease solubility due to increased hydrophobicity but enhance reactivity in electrophilic substitution reactions .

Biological Activity

The compound 3-((Pyridin-3-ylmethyl)thio)-6-(pyridin-4-yl)pyridazine is a member of the pyridazine family, which has garnered interest due to its diverse biological activities. This article explores its biological activity, particularly focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The molecular formula of the compound is C15H12N4SC_{15}H_{12}N_4S, featuring a pyridazine core substituted with pyridine and thioether groups. This unique structure contributes to its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyridazine derivatives, including this compound. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.

  • In Vitro Studies :
    • The compound was evaluated for its cytotoxic effects against several human cancer cell lines, including breast (MDA-MB-231 and T-47D), colon, and ovarian cancers.
    • Results indicated significant antiproliferative activity with IC50 values in the low micromolar range (e.g., IC50=1.37μMIC_{50}=1.37\,\mu M for T-47D cells) .
  • Mechanism of Action :
    • Flow cytometric analysis revealed that treatment with the compound resulted in cell cycle arrest , particularly at the G2/M phase, and increased apoptosis in treated cells. This suggests that the compound may induce cell death through mechanisms involving cell cycle disruption .

Structure-Activity Relationship (SAR)

The efficacy of this compound can be attributed to specific structural features:

Structural FeatureImpact on Activity
Thioether Group Enhances lipophilicity, improving cell membrane penetration
Pyridine Substituents Contributes to binding affinity to biological targets such as CDK2
Positioning of Substituents Critical for maintaining activity against specific cancer types

Case Studies and Research Findings

  • Anticancer Efficacy :
    • A study demonstrated that derivatives with similar structures exhibited varied anticancer activities depending on their substituents. For instance, compounds with hydroxyl (-OH) groups showed enhanced activity against HeLa and MDA-MB-231 cell lines .
  • Target Identification :
    • Computational studies have suggested that CDK2 is a likely target for these compounds, indicating that they may inhibit this kinase's activity, which is crucial for cell cycle regulation .

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